molecular formula C10H8ClFO2 B2565179 Methyl 2-(4-chloro-3-fluorophenyl)acrylate CAS No. 1000985-09-0

Methyl 2-(4-chloro-3-fluorophenyl)acrylate

Cat. No.: B2565179
CAS No.: 1000985-09-0
M. Wt: 214.62
InChI Key: YFWKYQYJRKOVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-chloro-3-fluorophenyl)acrylate is an α,β-unsaturated ester characterized by a chloro-fluoro-substituted aromatic ring at the β-position of the acrylate moiety. This compound belongs to a class of fluorinated acrylates, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing substituents and planar geometry. The chloro and fluorine atoms at the 4- and 3-positions of the phenyl ring, respectively, enhance its electrophilicity and influence its reactivity in conjugate addition or cyclization reactions .

Properties

IUPAC Name

methyl 2-(4-chloro-3-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO2/c1-6(10(13)14-2)7-3-4-8(11)9(12)5-7/h3-5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWKYQYJRKOVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloro-3-fluorophenyl)acrylate typically involves the esterification of 2-(4-chloro-3-fluorophenyl)acrylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-3-fluorophenyl)acrylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 2-(4-chloro-3-fluorophenyl)acrylic acid.

    Reduction: Formation of 2-(4-chloro-3-fluorophenyl)ethanol.

    Substitution: Formation of various substituted phenyl acrylates depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Methyl 2-(4-chloro-3-fluorophenyl)acrylate is widely utilized as a building block for the synthesis of more complex organic molecules. Its acrylate functionality allows it to participate in various chemical reactions, including Michael additions and polymerization processes. The presence of halogen substituents enhances its reactivity, making it suitable for further functionalization in synthetic pathways.

Synthetic Routes
The synthesis typically involves the esterification of 2-(4-chloro-3-fluorophenyl)acrylic acid with methanol, often using sulfuric acid as a catalyst under reflux conditions. This method ensures high yields and purity of the final product.

Biological Applications

Antimicrobial and Anticancer Properties
Research has indicated that this compound may exhibit significant biological activities, particularly antimicrobial and anticancer effects. Studies have explored its interactions with various biological targets, suggesting potential therapeutic applications in drug development .

Mechanism of Action
The compound's mechanism of action is believed to involve its interaction with specific enzymes or receptors within biological systems. The chloro and fluoro substituents can enhance binding affinity, facilitating biochemical reactions that may lead to therapeutic effects.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is employed in the production of specialty chemicals. Its unique chemical properties make it valuable for formulating advanced materials, including coatings and polymers that require specific performance characteristics .

Reagent in Chemical Processes
The compound serves as a reagent in various chemical processes, contributing to the synthesis of agrochemicals and pharmaceuticals. Its versatility allows it to be used in the development of herbicides and pesticides, addressing agricultural needs while minimizing environmental impact.

Case Studies

  • Antimicrobial Activity Study
    A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents .
  • Drug Development Research
    In preclinical trials, this compound derivatives were synthesized and evaluated for their anticancer activity. The derivatives demonstrated promising results in inhibiting tumor growth in vitro, warranting further investigation into their therapeutic potential .

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloro-3-fluorophenyl)acrylate involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The acrylate moiety can participate in Michael addition reactions, which are important in various biochemical pathways.

Comparison with Similar Compounds

Methyl (2E)-2-Cyano-3-(4-Fluorophenyl)Acrylate

  • Key Differences: The cyano group at the α-position introduces strong electron-withdrawing effects, enhancing reactivity toward nucleophilic attack.
  • Impact : This substitution pattern is critical in Michael addition reactions, contrasting with the chloro-fluoro-phenyl group in the target compound, which primarily modifies steric and electronic properties of the aromatic ring.
  • Applications : Used in synthesizing heterocyclic compounds (e.g., chromones), whereas the target compound’s chloro-fluoro-phenyl group may favor bioactivity in medicinal chemistry.

Ethyl 2-(4-Chlorophenyl)-3-(2,4-Difluorophenoxy)Acrylate

  • Impact: The difluoro-phenoxy substituent increases hydrophobicity and may enhance binding affinity in enzyme inhibition (e.g., HIV-1 protease), as seen in related indoline derivatives .
  • Crystallographic Data: The ethyl ester group and phenoxy substitution result in a dihedral angle of 74.87° between aromatic rings, influencing molecular packing .

Ester Group Variations

Ethyl 4-Chloro-2′-Fluoro-3-Hydroxy-5-Methylbiphenyl-2-Carboxylate

  • Key Differences : A biphenyl system with hydroxyl and methyl groups introduces hydrogen-bonding and steric effects absent in the target compound.
  • Impact : The hydroxyl group enhances solubility in polar solvents, whereas the methyl group may stabilize hydrophobic interactions in biological systems.

(Z)-Ethyl 2-(4-Chlorophenyl)-3-[(2,4-Difluorophenyl)Amino]Prop-2-Enoate

  • Key Differences: The amino linkage at the β-position enables hydrogen-bonding interactions, unlike the ester-linked phenyl group in the target compound.
  • Applications : Such derivatives are explored as kinase inhibitors due to their planar, conjugated systems.

Structural Analogues with Nitrovinyl or Dicyanovinyl Groups

  • Key Differences: Nitrovinyl or dicyanovinyl substituents at the α-position increase electron deficiency, promoting Diels-Alder or cycloaddition reactions.
  • Impact: These groups enhance reactivity toward dienophiles, whereas the target compound’s chloro-fluoro-phenyl group may prioritize electrophilic aromatic substitution.

Research Findings and Implications

  • Reactivity: The chloro-fluoro-phenyl group in the target compound likely enhances stability toward oxidation compared to nitro- or cyano-substituted analogs .
  • Biological Activity : Fluorinated acrylates are prominent in antiviral and anticancer research; the 4-chloro-3-fluoro substitution may synergize with ester groups for targeted bioactivity .
  • Crystallography : Analogous compounds exhibit dihedral angles between 74°–76°, suggesting moderate planarity that balances reactivity and steric hindrance .

Biological Activity

Methyl 2-(4-chloro-3-fluorophenyl)acrylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores various aspects of its biological activity, including its mechanisms of action, effects on different cell lines, and potential therapeutic applications.

This compound is an ester derivative characterized by the presence of a methoxy group and halogen substituents on the phenyl ring. Its structure can be represented as follows:

C1H1O2C1H1C6H3(Cl,F)C=CC(OCH3)\text{C}_1\text{H}_1\text{O}_2\text{C}_1\text{H}_1\text{C}_6\text{H}_3(\text{Cl},\text{F})-\text{C}=\text{C}-\text{C}(\text{OCH}_3)

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may influence enzyme activity, receptor binding, and cellular signaling pathways. For instance, studies have shown that similar compounds can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

This compound has shown promising anticancer properties in various studies. It has been observed to induce apoptosis and inhibit cell proliferation in different cancer cell lines. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) are critical indicators of its potency:

Cell Line IC50 (µg/mL)
HeLa (cervical cancer)<10
SKOV-3 (ovarian cancer)7.87 - 70.53
MCF-7 (breast cancer)11.20 - 93.46

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.5 - 100
Escherichia coli2
Pseudomonas aeruginosaVariable

This antimicrobial potential underscores its applicability in treating infections caused by resistant bacterial strains .

Case Studies

Several studies have investigated the effects of this compound on specific cancer types and bacterial infections:

  • Breast Cancer Study : A study involving MCF-7 cells demonstrated significant apoptosis induction at concentrations below 50 µg/mL, suggesting that this compound could be a candidate for breast cancer therapy.
  • Antibiotic Resistance : Research highlighted its effectiveness against MRSA strains, showing a MIC value of around 0.5 µg/mL, which is promising given the rising concerns over antibiotic resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.